molecular formula C10H21NO B032324 1,2,2,6,6-Pentamethylpiperidin-4-ol CAS No. 2403-89-6

1,2,2,6,6-Pentamethylpiperidin-4-ol

Cat. No. B032324
CAS RN: 2403-89-6
M. Wt: 171.28 g/mol
InChI Key: NWHNXXMYEICZAT-UHFFFAOYSA-N
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Patent
US06489482B2

Procedure details

1,2,2,6,6-pentamethy-4-piperidinol was synthesized upon reductive-amination of 2,2,6,6-tetramethy-4-piperidinol. A mixture of 2,2,6,6-tetramethyl]-piperidinol (3.55 g, 0.02 M), 37% formalin (3.3 mL) and 1 mL formic acid was heated under a reflux condensor on the steam bath for 5 h. The reaction mixture was made basic with (1.0 M) potassium hydroxide solution and the product was extracted with ether (5×50 mL). The combined extract was washed with saturated solution of potassium carbonate (2×20 mL) and dried over anhydrous magnesium sulfate and finally the solvent was evaporated under vacuum. The residue was then sublimed at 0.05 mm, bath temperature 85° C. The white sublimate weighed 3.5 g to give 91% yield, mp=72-74° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.N1(O)CCCC[CH2:13]1.C=O.[OH-].[K+]>C(O)=O>[CH3:13][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
N1(CCCCC1)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under a reflux condensor on the steam bath for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether (5×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with saturated solution of potassium carbonate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
finally the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
was then sublimed at 0.05 mm, bath temperature 85° C
CUSTOM
Type
CUSTOM
Details
to give 91% yield, mp=72-74° C.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(CC1(C)C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.